1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines pyrazolo and pyrimidinone moieties
Mechanism of Action
Target of Action
The primary target of 1-(2-Methylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle progression . CDK2 is essential for the G1/S and G2/M transition points in the cell cycle. Its inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
The compound’s degree of lipophilicity, which is the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
The compound shows significant cytotoxic activities against various cancer cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
1-(2-Methylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . The nature of these interactions is likely due to the compound’s ability to bind to the active sites of these enzymes, thereby modulating their activity .
Cellular Effects
The cellular effects of 1-(2-Methylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one are primarily related to its impact on cell growth and proliferation. It has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Methylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one is thought to involve its interaction with CDK2 . By inhibiting this enzyme, the compound can disrupt the cell cycle, leading to a decrease in cell proliferation . Additionally, it may also induce apoptosis within cells .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of 1-(2-Methylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one in laboratory settings are limited, it is known that the compound’s effects on cell growth and proliferation are observable within the timeframe of typical in vitro experiments
Metabolic Pathways
Given its structural similarity to other pyrazolo[3,4-d]pyrimidines, it may be metabolized by similar enzymatic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazolone intermediate. This intermediate is then reacted with benzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 4-(4-methylphenyl)-1-(2-oxo-2-phenylethyl)pyrimidin-1-ium bromide
Uniqueness
1-(2-methylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its combined pyrazolo and pyrimidinone structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-(2-methylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-14-7-5-6-10-17(14)24-19-16(11-22-24)20(26)23(13-21-19)12-18(25)15-8-3-2-4-9-15/h2-11,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRQTQPMJYLKPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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